Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 298.77 g/mol. It is categorized as a piperazine derivative, which is notable for its applications in medicinal chemistry due to its biological activity and potential therapeutic effects. The compound contains a chloropyrimidine moiety, which is significant in the context of drug design and development.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified under the category of organic compounds, specifically as a piperazine derivative with functional groups that include an ester and a halogen (chlorine). Its CAS number is 221050-88-0, which is used for identifying chemical substances in various databases.
The synthesis of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-chloropyrimidine. This reaction is usually performed under controlled conditions to enhance yield and purity.
The molecular structure of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl group and a chloropyrimidine moiety at one of the piperazine nitrogen atoms. The ester functional group contributes to its reactivity.
Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include strong acids (like hydrochloric acid), bases (like sodium hydroxide), and various nucleophiles such as amines.
The mechanism of action for tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including potential therapeutic outcomes in treating diseases.
The exact pathways through which this compound exerts its effects depend on its specific interactions at the molecular level, which require further investigation through biochemical assays.
Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate has several scientific applications:
This compound exemplifies the importance of piperazine derivatives in drug discovery and development, highlighting their versatility and potential for therapeutic applications.
The piperazine ring construction precedes functionalization and significantly influences overall synthesis efficiency. Commercial routes predominantly utilize pre-formed piperazine due to the compound's accessibility, but modified approaches employ in situ ring formation when specific substitutions are required.
Table 1: Piperazine Ring Formation Approaches
Strategy | Starting Material | Key Step | Yield (%) | Purity (%) |
---|---|---|---|---|
Pre-formed Ring | N-Boc-piperazine | Direct coupling with chloropyrimidine | 70-85 | ≥95 |
In situ Cyclization | Bis(2-chloroethyl)amine derivatives | Cyclization under basic conditions | 60-75 | 90-95 |
The pre-formed ring strategy using N-Boc-piperazine (CAS: 57260-71-6) dominates commercial production (e.g., Laibo Chem, Sigma-Aldrich AldrichCPR), enabling direct nucleophilic aromatic substitution with 2,4-dichloropyrimidine. This method achieves 70–85% yields by minimizing side reactions through controlled stoichiometry (typically 1.05–1.1:1 piperazine to dichloropyrimidine ratio). Temperature optimization is critical, with 50–60°C identified as optimal to suppress bis-alkylation while ensuring complete conversion within 4–6 hours [3] [9]. Alternative in situ cyclization routes, though less prevalent, utilize bis(2-chloroethyl)amine hydrochloride under high-pH conditions (pH 10–12) with phase-transfer catalysts, yielding the unprotected piperazine ring before Boc introduction. This method suffers from lower yields (60–75%) due to oligomerization byproducts but offers cost advantages in large-scale operations [9].
The C-N bond formation between piperazine and chloropyrimidine relies on nucleophilic aromatic substitution (S~N~Ar), exploiting the electron-deficient nature of the pyrimidine ring. The position of chlorine critically influences reactivity: 4-chloropyrimidines exhibit higher electrophilicity than 2-chloro isomers due to superior leaving group stabilization by adjacent nitrogen atoms.
Reaction kinetics studies confirm second-order dependence: first-order in both N-Boc-piperazine and 2,4-dichloropyrimidine. Solvent polarity markedly impacts rates, with aprotic dipolar solvents (DMF, DMSO, acetonitrile) accelerating reaction 3–5 fold versus hydrocarbon solvents. Base selection is equally crucial; organic bases (e.g., triethylamine, DIEA) outperform inorganic counterparts (K~2~CO~3~, NaHCO~3~) by minimizing hydrolysis of the chloropyrimidine. Typical protocols employ 2.0 equivalents of base at 60–80°C for 4–8 hours, achieving >90% conversion. Regioselectivity control favors substitution at the 4-position over the 2-position by a factor of 15:1 due to lower activation energy at C4 (ΔG‡ ≈ 18 kcal/mol vs. 22 kcal/mol for C2), enabling high-purity (>98%) isolation of the mono-substituted product after aqueous workup and crystallization [3] [7] [10].
The Boc group serves as a transient protector of the piperazine nitrogen, enabling selective functionalization of the chloropyrimidine moiety in downstream synthesis. Its stability hinges on pH and temperature:
Table 2: Boc Group Stability and Removal Conditions
Condition | Reagent | Temperature | Time (h) | Deprotection Efficiency (%) | Notes |
---|---|---|---|---|---|
Acidic (Standard) | 10–20% TFA in DCM | 20–25°C | 0.5–1 | >99 | Mild, compatible with pyrimidine |
Acidic (Strong) | HCl in dioxane (4M) | 0–5°C | 2–4 | >99 | Forms stable HCl salt |
Thermal Decomposition | Neat heating | >80°C | Variable | <50 | Uncontrolled, not recommended |
Standard protection employs Boc~2~O (di-tert-butyl dicarbonate) with catalytic DMAP in THF or acetonitrile (0–5°C to 25°C), achieving near-quantitative yields. Deprotection under acidic conditions (e.g., 10–20% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane) proceeds efficiently at ambient temperature within 1 hour, liberating the secondary amine without degrading the chloropyrimidine ring. Kinetic studies reveal pseudo-first-order deprotection kinetics under acidic conditions (k ≈ 0.05 min⁻¹ in 15% TFA/DCM). Crucially, the Boc group demonstrates orthogonal stability to common cross-coupling catalysts (e.g., Pd, Cu), allowing its retention during Suzuki or Buchwald-Hartwig reactions on the pyrimidine ring [4] [8]. This orthogonality underpins the compound's utility in multi-step syntheses, such as preparing KRAS-G12D inhibitors where late-stage deprotection precedes amide bond formation [6].
Transition metal catalysis enables direct functionalization of the chloropyrimidine ring, bypassing traditional S~N~Ar limitations. Palladium-based systems dominate, though copper alternatives offer cost advantages:
Palladium Catalysis: Pd(PPh~3~)~4~ (1–5 mol%) or Pd~2~(dba)~3~/XPhos (2 mol%) in toluene/EtOH mixtures facilitates Suzuki-Miyaura couplings with arylboronic acids at 80–90°C. These systems exploit the oxidative addition propensity of Pd(0) into the C-Cl bond at C4. Key to success is ligand selection: bulky phosphines (XPhos, SPhos) prevent catalyst poisoning by the piperazine nitrogen and suppress protodehalogenation. Yields range from 75–92% for biaryl derivatives after 12–24 hours [9] [10].
Copper-Mediated Amination: Copper(I) iodide (10–20 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine or 8-hydroxyquinoline enables C-N coupling with amides or heterocyclic amines at 100–110°C in dioxane. This method is particularly valuable for introducing nitrogen nucleophiles that are sterically hindered or prone to decomposition under strong base conditions required for S~N~Ar. Reaction times are longer (24–48 hours), with yields typically 65–85% [6] [10].
Catalyst poisoning by the tertiary piperazine nitrogen necessitates ligand optimization. Chelating diamines mitigate this by occupying coordination sites on copper or palladium, preventing deleterious amine-metal binding. Recent advances utilize Pd-PEPPSI-IPent complexes, achieving turnover numbers (TON) exceeding 500 for arylations, highlighting potential for industrial-scale applications [9].
Solvent selection profoundly impacts reaction kinetics, regioselectivity, and isolation efficiency across synthesis stages:
Table 3: Solvent Impact on Synthesis Stages
Synthesis Stage | Optimal Solvent | Dielectric Constant (ε) | Temperature Range | Yield Impact | Rationale |
---|---|---|---|---|---|
S~N~Ar Coupling | Anhydrous DMF | 36.7 | 60–80°C | +++ | Solubilizes ions, polar transition state |
Catalytic Coupling | Toluene/EtOH (3:1) | 2.4/24.3 | 80–90°C | ++ | Balances substrate solubility & catalyst stability |
Boc Protection | THF | 7.5 | 0–25°C | +++ | Aprotic, inert to Boc~2~O |
Crystallization | EtOAc/Hexanes | 6.0/1.9 | 0–5°C | N/A | Differential solubility purification |
For the initial S~N~Ar step, anhydrous DMF maximizes nucleophilicity of the piperazine nitrogen and stabilizes the Meisenheimer complex, driving conversions >95%. Subsequent catalytic couplings (e.g., Pd-catalyzed arylations) require solvent mixtures like toluene/EtOH (3:1 v/v) to solubilize organic substrates while maintaining catalyst integrity. Crystallization protocols leverage solvent polarity gradients: ethyl acetate dissolves the crude product effectively, while incremental addition of non-polar solvents (hexanes, heptane) induces crystallization. This approach achieves >99% purity with recovery rates of 85–90% after recrystallization. Process-scale implementations (e.g., Laibo Chem, BLD Pharm) utilize anti-solvent crystallization in EtOAc/heptane systems at 0–5°C, generating defined particle size distributions (D~50~ ≈ 50 µm) ideal for filtration and handling [3] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0